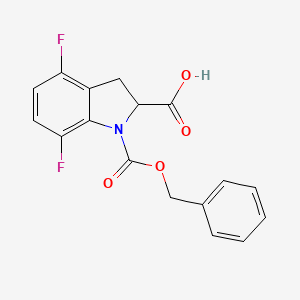
1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzyloxycarbonyl group attached to a difluoroindoline carboxylic acid structure, making it a unique molecule with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid typically involves multiple steps, starting with the preparation of the indoline core. . The difluoro substitution is introduced using appropriate fluorinating agents under controlled conditions to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can modulate the compound’s reactivity and binding affinity, while the difluoroindoline core can interact with biological targets through hydrogen bonding and hydrophobic interactions . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Shares the benzyloxycarbonyl group but differs in the core structure.
Difluoroindoline derivatives: Compounds with similar indoline cores but different substituents.
Uniqueness: 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is unique due to its specific combination of the benzyloxycarbonyl group and difluoroindoline core. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Propiedades
Fórmula molecular |
C17H13F2NO4 |
|---|---|
Peso molecular |
333.29 g/mol |
Nombre IUPAC |
4,7-difluoro-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H13F2NO4/c18-12-6-7-13(19)15-11(12)8-14(16(21)22)20(15)17(23)24-9-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,21,22) |
Clave InChI |
BPKFZKKBSNWIRU-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C2=C(C=CC(=C21)F)F)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


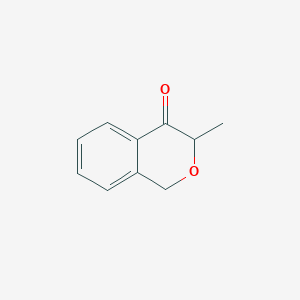
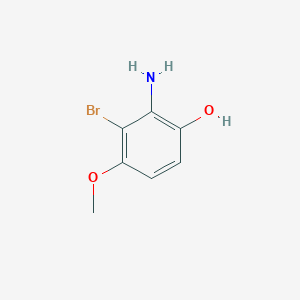

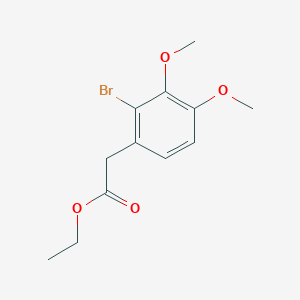
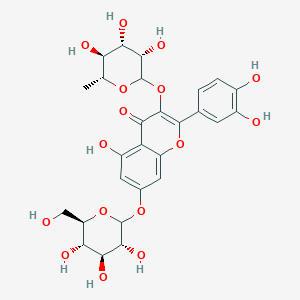
![6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15201659.png)
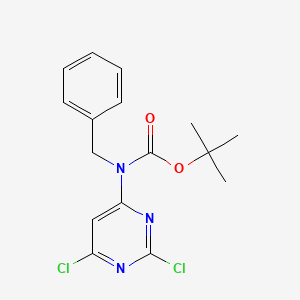
![4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide](/img/structure/B15201676.png)
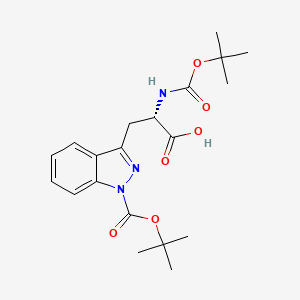

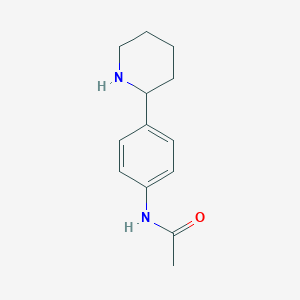
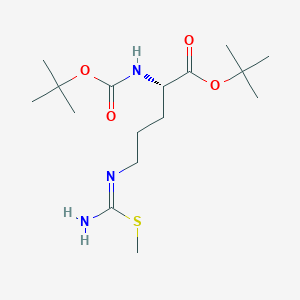
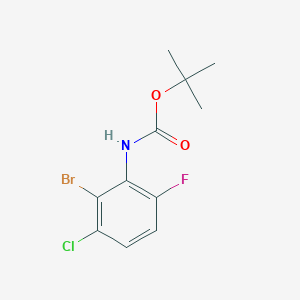
![hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15201729.png)
